molecular formula C12H19NO B355538 2-[(2-Phenylethyl)amino]butan-1-ol CAS No. 932005-22-6

2-[(2-Phenylethyl)amino]butan-1-ol

Cat. No.: B355538
CAS No.: 932005-22-6
M. Wt: 193.28g/mol
InChI Key: HLRRMIWDZXVQEN-UHFFFAOYSA-N
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Description

2-[(2-Phenylethyl)amino]butan-1-ol is an organic compound that belongs to the class of alcohols It contains a hydroxyl group (-OH) attached to a butane chain, which is further substituted with a phenylethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Phenylethyl)amino]butan-1-ol typically involves the reaction of 2-phenylethylamine with butanal in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters such as temperature, pressure, and solvent choice can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Phenylethyl)amino]butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding amine or alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halides or ethers.

Scientific Research Applications

2-[(2-Phenylethyl)amino]butan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Phenylethyl)amino]butan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethanol: Similar structure but lacks the amino group.

    2-Phenylethylamine: Similar structure but lacks the hydroxyl group.

    Butan-1-ol: Similar structure but lacks the phenylethylamino group.

Uniqueness

2-[(2-Phenylethyl)amino]butan-1-ol is unique due to the presence of both the phenylethylamino and hydroxyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2-phenylethylamino)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-2-12(10-14)13-9-8-11-6-4-3-5-7-11/h3-7,12-14H,2,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRRMIWDZXVQEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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